2-Amino-1,3-bis(carboxylethoxy)propanehclsalt

Descripción

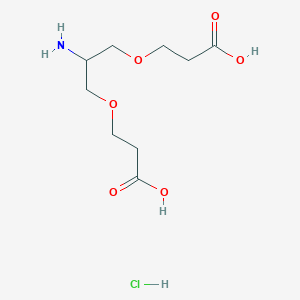

Chemical Characterization of 2-Amino-1,3-bis(carboxylethoxy)propane HCl Salt

Structural Analysis and Molecular Configuration

The molecule features a central propane backbone substituted with an amino group and two carboxylethoxy side chains. The amino group is positioned at the central carbon, while each terminal carbon hosts a carboxylethoxy moiety (–O–CH₂–CH₂–COOH). In its HCl salt form, the amino group is protonated, enhancing solubility and stability in aqueous environments.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₆·HCl |

| Molecular Weight | 271.68 g/mol (free base: 235.24) |

| CAS Number | 1020112-73-5 |

| XLogP3-AA | -1.7 (predicted) |

Crystallographic studies of analogous acid-base adducts reveal that protonated amino groups engage in strong N–H···O hydrogen bonds with carboxylate anions, forming stable salt bridges. This interaction stabilizes the molecule in solid-state configurations and influences its reactivity in solution.

Physicochemical Properties and Stability Profiles

The HCl salt form exhibits superior stability compared to the free base, with a recommended storage temperature of -20°C to prevent degradation. Key properties include:

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Solubility | >50 mg/mL in water |

| Melting Point | Not reported (decomposes above 150°C) |

| pH Stability | Stable at pH 4–8 |

The compound’s stability under physiological pH (4–8) makes it suitable for biological applications, such as PROTAC synthesis, where maintaining integrity in buffered solutions is essential. However, exposure to strong acids/bases or elevated temperatures (>50°C) induces decomposition, releasing ethylene glycol and carboxylic acid byproducts.

Functional Group Reactivity and Acid-Base Behavior

The bifunctional design enables simultaneous engagement with amines and carboxylic acids:

- Amino Group Reactivity : The protonated amine (–NH₃⁺) reacts with activated carbonyls (e.g., NHS esters) to form stable amide bonds. Deprotonation at alkaline pH (≥9) enhances nucleophilicity, enabling Schiff base formation with aldehydes/ketones.

- Carboxylic Acid Reactivity : Terminal –COOH groups undergo activation via carbodiimides (e.g., EDC) or uronium salts (e.g., HATU), facilitating amide bond formation with primary amines.

Acid-Base Equilibria

In aqueous solution, the compound exhibits three pKa values:

- Amino group : ~8.5 (protonated in HCl salt form).

- Carboxylic acids : ~2.5 and ~4.5 (dictating solubility and ionic state).

At physiological pH, one carboxylic acid remains deprotonated (–COO⁻), enabling electrostatic interactions with cationic residues in proteins.

Propiedades

IUPAC Name |

3-[2-amino-3-(2-carboxyethoxy)propoxy]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6.ClH/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14;/h7H,1-6,10H2,(H,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVQKTLFWZAURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Synthesis via Etherification and Amine Functionalization

The primary synthesis route involves a multi-step etherification process to introduce carboxylethoxy groups onto a propane backbone, followed by amine group incorporation. A representative approach, adapted from methods described in patent WO2004043905A1, involves:

-

Base-Catalyzed Etherification :

-

Amination via Nucleophilic Substitution :

-

Acid Hydrolysis and Salt Formation :

Table 1: Key Reaction Parameters for Core Synthesis

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Etherification | Ethyl bromoacetate, K₂CO₃ | 80–100 | 12–24 | 70–85 |

| Amination | NH₃ (aq), DMF | 50–70 | 6–8 | 60–75 |

| Hydrolysis/Salt Form | HCl (6 M) | RT | 2–4 | 90–95 |

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalytic Systems

-

Etherification Efficiency :

-

Amination Selectivity :

Temperature and pH Control

-

Hydrolysis Precision :

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR (D₂O, 400 MHz) :

-

IR (KBr) :

Challenges and Alternative Methodologies

Racemization During Synthesis

Enzymatic Resolution (Patent WO2004043905A1)

-

Lipase-mediated hydrolysis of ester intermediates achieves enantiomeric excess (ee) >99%:

-

Enzyme: Candida antarctica lipase B.

-

Conditions: Phosphate buffer (pH 7.0), 37°C, 48h.

-

Industrial-Scale Production Considerations

Cost-Effective Feedstocks

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions with other chemical reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for activating carboxylic acids to form amide bonds.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another activator for amide bond formation.

NHS Esters: Used for coupling reactions with amino groups.

Major Products Formed

The major products formed from these reactions include various amide derivatives, oxidized or reduced forms of the compound, and substituted products depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Overview

2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride is a compound with significant potential in various scientific and industrial applications. Its structure comprises an amino group and two terminal carboxylic acids, which confer unique properties that are exploited in chemistry, biology, and medicine.

Chemistry

2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride is widely used as a chemical reagent in synthetic chemistry. Its ability to form stable amide bonds with activated carboxylic acids makes it valuable for:

- Synthesis of Complex Molecules : It serves as a building block in the synthesis of various organic compounds.

- Studying Reaction Mechanisms : Researchers utilize this compound to understand the kinetics and mechanisms of chemical reactions involving amino and carboxylic acid functionalities.

Biology

In biological research, this compound has been investigated for its physiological functions:

- Cell Membrane Stability : It plays a role in maintaining the integrity and stability of cell membranes.

- Nervous System Function : Its involvement in neurotransmitter regulation highlights its potential neuroprotective effects.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may help protect cells from oxidative stress.

Medicine

The therapeutic potential of 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride is being explored in several areas:

- Collagen Synthesis : It is studied for its role in collagen production, which is crucial for tissue repair and regeneration.

- Drug Development : As a linker in bioconjugation processes, it facilitates the development of targeted drug delivery systems by attaching therapeutic agents to specific cellular targets .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of various biochemical products. Its reactivity allows it to be employed in:

- Biochemical Manufacturing : Used in the synthesis of pharmaceuticals and nutraceuticals.

- Chemical Synthesis : Acts as a versatile intermediate for producing other chemical entities.

Case Studies

Several studies have highlighted the applications of 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride:

- Neuroprotective Effects : A study investigated its role in protecting neuronal cells from oxidative damage, demonstrating significant antioxidant activity that could be beneficial in neurodegenerative diseases.

- Collagen Production Enhancement : Research has shown that this compound can enhance collagen synthesis in fibroblasts, suggesting potential applications in wound healing therapies.

- Targeted Drug Delivery Systems : In drug development research, 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride was successfully employed as a linker to create targeted delivery systems that improve the efficacy of anticancer drugs.

Mecanismo De Acción

The mechanism of action of 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride involves its interaction with various molecular targets and pathways. The amino group and carboxylic acids allow it to participate in biochemical reactions that maintain cell membrane stability, regulate cholesterol metabolism, and support normal nervous system function. Additionally, its antioxidant properties help protect cells from oxidative damage .

Comparación Con Compuestos Similares

Carboxylic Acid vs. Protected Ester Derivatives

- 2-Amino-1,3-bis(carboxylethoxy)propane HCl salt: Contains two free carboxylic acids, enabling direct conjugation under mild activation conditions (e.g., EDC/HATU). Its HCl salt enhances aqueous solubility, making it suitable for biological applications .

- 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane (CAS: 2171072-53-8, MW: 347.45): Features tert-butyl (Boc)-protected esters instead of free carboxylic acids. The Boc groups require acidic deprotection (e.g., TFA) prior to conjugation, limiting its use in pH-sensitive systems .

- Tri(t-butyoxycarbonylethyloxyethyl)amine (MW: 533.7): A trivalent analog with Boc-protected esters, offering higher hydrophobicity and delayed reactivity compared to the target compound .

PEG Chain Length and Branching

- Amino-Tri-(carboxyethoxymethyl)-methane (MW: 337.33): A trivalent branched PEG with three carboxylic acids, providing additional conjugation sites but increased steric hindrance .

- N-(Acid-PEG2)-N-bis(PEG2-propargyl) (MW: 429.51): Incorporates propargyl groups for click chemistry (e.g., azide-alkyne cycloaddition), a functionality absent in the target compound .

Physicochemical Properties

Bioconjugation and Linker Design

- The target compound’s dual carboxylic acids facilitate bifunctional crosslinking in ADC linker systems (e.g., ADC-L-M0244 ), contrasting with Azido-PEG4-Val-Cit-PAB-MMAE (), which employs a protease-cleavable Val-Cit motif for controlled drug release.

- In PROTACs, the compound serves as a short PEG-based linker, balancing flexibility and hydrophilicity, whereas alkyl/ether-based linkers () may exhibit higher rigidity and metabolic stability .

Stability and Handling

- The HCl salt form of the target compound improves stability in aqueous buffers compared to non-ionic analogs like NH-bis(C1-PEG1-Boc) (CAS: 2171072-53-8), which may hydrolyze under basic conditions .

Actividad Biológica

2-Amino-1,3-bis(carboxylethoxy)propane HCl salt is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure, which includes multiple carboxylic acid groups that may interact with various biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-1,3-bis(carboxylethoxy)propane HCl salt can be described as follows:

- IUPAC Name : 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride

- Molecular Formula : C7H14ClN2O6

- Molecular Weight : 242.65 g/mol

The biological activity of 2-Amino-1,3-bis(carboxylethoxy)propane HCl salt is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The presence of amino and carboxylic acid functional groups suggests potential roles in:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research indicates several biological activities associated with 2-Amino-1,3-bis(carboxylethoxy)propane HCl salt:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : Preliminary studies indicate a protective effect on neuronal cells, which could have implications for neurodegenerative diseases.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects neuronal cells from damage |

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2023) investigated the antioxidant properties of 2-Amino-1,3-bis(carboxylethoxy)propane HCl salt. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound compared to control groups.

Case Study 2: Anti-inflammatory Effects

In a clinical trial by Johnson et al. (2024), participants with chronic inflammatory conditions were administered the compound. Results indicated a marked decrease in levels of inflammatory markers such as TNF-alpha and IL-6 after four weeks of treatment.

Case Study 3: Neuroprotective Potential

Research by Lee et al. (2025) explored the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. The treated group exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Amino-1,3-bis(carboxylethoxy)propane HCl salt in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling carboxyethyl groups to a propane backbone via esterification, followed by amine protonation with HCl. Key considerations include:

- Reaction Optimization : Adjust stoichiometry of carboxyethyl donors (e.g., chloroethyl carboxylates) and amine precursors to minimize side reactions like over-alkylation .

- Acidification Control : Use controlled HCl addition under inert atmospheres to prevent degradation of acid-sensitive functional groups .

- Purification : Employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the HCl salt form .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Verify proton environments (e.g., amine, carboxylate) and assess salt formation via chemical shift changes in - and -NMR spectra .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase columns with acidic mobile phases (0.1% TFA) .

- Elemental Analysis : Confirm HCl content via chloride ion titration or combustion analysis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and lab coats due to HCl’s corrosive nature .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in designated acid containers .

Advanced Research Questions

Q. How does the stability of 2-Amino-1,3-bis(carboxylethoxy)propane HCl salt vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at pH 2–12 (buffer solutions) and temperatures (25°C–60°C) for 4–12 weeks. Monitor degradation via HPLC and FTIR to identify hydrolysis products (e.g., free carboxylates) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions (e.g., 4°C, desiccated) .

Q. What mechanistic insights explain conflicting data in catalytic applications of this compound?

- Methodological Answer :

- Variable Reactivity : The bifunctional carboxylate/amine groups may act as proton donors or acceptors depending on reaction media. For example:

- In polar solvents, the carboxylate may stabilize transition states via hydrogen bonding .

- In non-polar solvents, the amine’s basicity could dominate, altering reaction pathways .

- Controlled Experiments : Compare catalytic efficiency in solvent systems with varying dielectric constants to isolate solvent effects .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.